molecular formula C12H19NO8 B13860421 N-Acetyl-D-Glucosamine 4,6-Diacetate

N-Acetyl-D-Glucosamine 4,6-Diacetate

Cat. No.: B13860421
M. Wt: 305.28 g/mol
InChI Key: ATDFUHJLTGDYJL-XWBCYODSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-Glucosamine 4,6-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 4 and 6 positions of the glucosamine molecule .

Industrial Production Methods

Industrial production of this compound involves the extraction of chitin from crustacean shells, followed by its hydrolysis to produce N-Acetyl-D-Glucosamine. This intermediate is then subjected to acetylation reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-Glucosamine 4,6-Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-Acetyl-D-Glucosamine 4,6-Diacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19NO8

Molecular Weight

305.28 g/mol

IUPAC Name

[(3S,6R)-5-acetamido-3-acetyloxy-4,6-dihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C12H19NO8/c1-5(14)13-9-10(17)11(20-7(3)16)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10?,11-,12-/m1/s1

InChI Key

ATDFUHJLTGDYJL-XWBCYODSSA-N

Isomeric SMILES

CC(=O)NC1[C@@H](OC([C@H](C1O)OC(=O)C)COC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)O

Origin of Product

United States

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